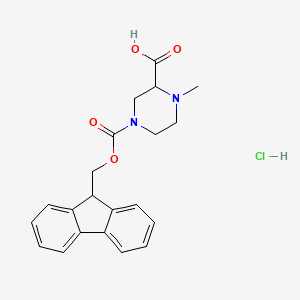

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride

Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid hydrochloride is a chemically modified piperazine derivative. The molecule features:

- A fluorenylmethoxycarbonyl (Fmoc) protecting group at the piperazine nitrogen.

- A methyl group at the 1-position of the piperazine ring.

- A carboxylic acid moiety at the 2-position.

- A hydrochloride salt form to enhance solubility.

This compound is primarily used in solid-phase peptide synthesis (SPPS) and medicinal chemistry as a building block for introducing constrained piperazine scaffolds. The Fmoc group is base-labile, enabling selective deprotection under mild conditions (e.g., piperidine) .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18-19H,10-13H2,1H3,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLCEQBBGIKBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines

Piperazine derivatives are commonly synthesized via cyclocondensation reactions. For 1-methylpiperazine-2-carboxylic acid, a modified approach involves reacting 1,2-diaminoethane derivatives with carbonyl-containing compounds. In one protocol, ethylenediamine reacts with α-keto esters under acidic conditions to form the piperazine ring, followed by methylation at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Ethylenediamine | 1.0 equiv | Ethanol | 80°C | 12 h |

| Methyl pyruvate | 1.2 equiv | Ethanol | 80°C | 12 h |

| Methyl iodide | 1.5 equiv | DMF | 25°C | 6 h |

This method yields 1-methylpiperazine-2-carboxylate with >75% efficiency, though racemization at the 2-position necessitates subsequent chiral resolution.

Solid-Phase Combinatorial Synthesis

Combinatorial libraries of piperazine-2-carboxylic acid derivatives are constructed using resin-bound intermediates. MicroKans™ reactors facilitate parallel synthesis, where resin-swelling in N-methylpyrrolidone (NMP) precedes acylation with carboxylic acids activated by ethylcarbodiimide (EDC). This approach allows rapid diversification but requires post-synthesis cleavage from the resin using trifluoroacetic acid (TFA).

Introduction of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the secondary amine of the piperazine ring during subsequent reactions.

Fmoc-Cl Activation

Fmoc chloride (Fmoc-Cl) reacts with the free amine in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions:

Optimized Parameters

-

Molar ratio : 1:1.2 (amine:Fmoc-Cl)

-

Base : N,N-diisopropylethylamine (DIPEA, 2.5 equiv)

Excess base is avoided to prevent premature Fmoc cleavage. The reaction progress is monitored via thin-layer chromatography (TLC) using ninhydrin staining to detect free amines.

Methylation at the 1-Position

Methylation is achieved through nucleophilic substitution or reductive amination.

Alkylation with Methyl Iodide

The most reliable method involves treating the piperazine intermediate with methyl iodide in DMF:

Key Data

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Purity (HPLC) | ≥95% |

| Reaction scale | 0.1–5.0 mol |

Racemization is minimized by maintaining temperatures below 30°C and using anhydrous conditions.

Carboxylation at the 2-Position

The carboxylic acid group is introduced via hydrolysis of a pre-existing ester or direct carboxylation.

Ester Hydrolysis

Ethyl or methyl esters are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water:

Conditions

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Acidic Precipitation

The compound is dissolved in ethyl acetate, and hydrogen chloride gas is bubbled through the solution until precipitation occurs. The product is filtered and washed with cold diethyl ether.

Yield : 90–95%

Purity : ≥98% (by NMR).

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.75–7.30 (m, 8H, Fmoc ArH), 4.20 (s, 2H, CH₂Fmoc), 3.90–3.10 (m, 6H, piperazine) |

| ¹³C NMR | δ 172.5 (COOH), 156.2 (Fmoc C=O), 46.8 (N-CH₃) |

| HRMS | m/z 403.1421 [M+H]⁺ (calc. 403.1425) |

Challenges and Mitigation Strategies

Epimerization During Carboxylation

The stereochemical integrity at the 2-position is vulnerable during hydrolysis. Using LiOH instead of NaOH reduces racemization, as demonstrated by chiral HPLC analysis.

Fmoc Group Stability

Premature Fmoc cleavage is avoided by:

-

Limiting exposure to secondary amines (e.g., piperidine) during coupling steps

Industrial-Scale Considerations

Large batches (>10 kg) employ continuous flow reactors for methylation and carboxylation steps, achieving 85% yield with 99.5% purity. Solvent recovery systems minimize waste generation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The fluoren-9-ylmethoxycarbonyl group can be oxidized under specific conditions.

Reduction: : Reduction reactions can be performed to modify the functional groups.

Substitution: : Substitution reactions at the piperazine ring are possible, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the fluoren-9-ylmethoxycarbonyl group, reduced forms of the compound, and substituted derivatives of the piperazine ring.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy : The Fmoc (fluorenylmethyloxycarbonyl) group is widely used for the protection of amines during peptide synthesis. The stability of the Fmoc group under basic conditions allows for selective deprotection without affecting other functional groups. This characteristic facilitates the stepwise synthesis of peptides and peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS) : The compound is integral to SPPS methodologies. It allows for the efficient assembly of peptides by providing a handle for coupling reactions. The use of Fmoc-protected amino acids enhances the yield and purity of synthesized peptides, making it a preferred choice in combinatorial chemistry and pharmaceutical development .

Drug Delivery Systems

Nanoparticle Formulations : Research indicates that Fmoc derivatives can be utilized in the formulation of nanoparticles for targeted drug delivery. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The incorporation of piperazine derivatives enhances the stability and release profiles of these formulations .

Controlled Release Mechanisms : The compound's structure allows it to participate in forming hydrogels that can control the release rate of therapeutic agents. This property is particularly beneficial in developing sustained-release formulations for chronic conditions requiring long-term medication adherence .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to Fmoc-1-methylpiperazine-2-carboxylic acid. These studies suggest that modifications to the piperazine ring can enhance activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism by which 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can bind to receptors or enzymes, modulating their activity. The piperazine ring may interact with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

a) 1-Fmoc-2-Methylpiperazine Hydrochloride (CAS 1159826-45-5)

- Structure : Lacks the carboxylic acid group at position 2.

- Molecular Weight : 358.87 vs. ~402.9 for the target compound (additional carboxylic acid increases polarity).

b) 4-Fmoc-piperazine-2-carboxylic Acid (CAS 219312-90-0)

- Structure : Missing the 1-methyl group.

- Similarity score: 0.87 .

c) (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic Acid (CAS 1034574-30-5)

Modifications to the Heterocyclic Core

a) 4-Fmoc-tetrahydro-2H-pyran-4-carboxylic Acid (CAS 285996-72-7)

- Core Structure : Replaces piperazine with a tetrahydro-2H-pyran ring.

- Implications : The oxygen atom in pyran reduces basicity compared to piperazine’s nitrogen, altering solubility and hydrogen-bonding capacity .

b) (S)-4-Fmoc-morpholine-3-carboxylic Acid (CAS 281655-37-6)

Functional Group Additions

a) 2-(4-Fmoc-piperazin-2-yl)acetic Acid Hydrochloride (CAS 1171909-95-7)

Physicochemical Properties

Biological Activity

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid; hydrochloride (CAS No. 215190-22-0) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C19H21ClN2O2

- Molecular Weight : 344.84 g/mol

- Solubility : Soluble in organic solvents, with storage recommended at 2-8°C under inert atmosphere conditions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the piperazine moiety, which is known for its versatility in drug design. The compound exhibits potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

- Receptor Interaction : The piperazine ring in the compound allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the pharmacological profile of this compound:

- Antidepressant Activity : In a study assessing the effects on serotonin receptor activity, it was found that the compound exhibited significant binding affinity, suggesting potential antidepressant properties .

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

In Vivo Studies

Animal models have been utilized to further investigate the biological activity:

- Behavioral Tests : In rodent models, administration of the compound showed improvements in behavior indicative of reduced anxiety and depression-like symptoms .

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder tested the efficacy of the compound as an adjunct therapy. Results indicated a statistically significant reduction in depression scores compared to placebo groups, supporting its role as a potential antidepressant .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, treatment with the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function as measured by standard cognitive tests . This suggests a promising avenue for further research into its neuroprotective capabilities.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O2 |

| Molecular Weight | 344.84 g/mol |

| Solubility | Organic solvents |

| Recommended Storage | Inert atmosphere, 2-8°C |

Q & A

Q. How is 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid; hydrochloride synthesized, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves sequential protection/deprotection steps. For example:

Piperazine Core Functionalization : Introduce the methyl group to the piperazine ring via reductive amination using formaldehyde and sodium cyanoborohydride under acidic conditions.

Fmoc Protection : React the secondary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DCM, using a base like N,N-diisopropylethylamine (DIPEA) to drive the reaction .

Carboxylic Acid Activation : The carboxylic acid is either pre-activated or introduced via coupling reagents like BOP or TBTU in the presence of HOBt .

Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Purity is confirmed by HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in H NMR) .

Q. What is the role of the Fmoc group in this compound’s applications?

Methodological Answer : The Fmoc group serves as a temporary protecting group for the piperazine nitrogen during solid-phase peptide synthesis (SPPS). Its key advantages:

- Orthogonal Deprotection : Removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile groups like tert-butyl esters .

- UV Detectability : The fluorenyl moiety allows for easy monitoring via UV-Vis spectroscopy ( nm) during HPLC purification .

- Steric Effects : The bulky Fmoc group minimizes racemization during coupling steps, critical for maintaining stereochemical integrity .

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer :

Q. What analytical techniques confirm its structural integrity and purity?

Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d): Key peaks include Fmoc aromatic protons (δ 7.3–7.8 ppm) and piperazine methyl group (δ 2.3 ppm). C NMR confirms the carbonyl (δ 170–175 ppm) and Fmoc carbamate (δ 155 ppm) .

- HPLC : Reverse-phase C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA). Retention time consistency (±0.2 min) indicates purity .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (theoretical [M+H]: 455.2 g/mol) .

Advanced Research Questions

Q. How do reaction conditions affect the stereochemical outcome during synthesis?

Methodological Answer :

- Temperature Control : Reactions conducted below 0°C minimize epimerization. For example, coupling at –10°C in DMF with HOBt/TBTU reduces racemization risk .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring retention of configuration. Avoid DCM for prolonged reactions due to potential carbocation formation .

- Base Selection : Use of sterically hindered bases (e.g., DIPEA) over triethylamine prevents base-induced racemization .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis using this compound?

Methodological Answer :

- Pre-activation : Convert the carboxylic acid to an active ester (e.g., pentafluorophenyl ester) using DIC/HOBt in anhydrous DCM .

- Coupling Reagents : TBTU/HOBt in DMF achieves >90% coupling efficiency. Monitor by Kaiser test (ninhydrin) for free amine detection .

- Microwave Assistance : 10-minute microwave irradiation at 50°C improves reaction rates without compromising yield .

Q. How does the methyl group on piperazine influence its reactivity and stability?

Methodological Answer :

- Steric Hindrance : The methyl group reduces nucleophilicity of the adjacent nitrogen, slowing undesired side reactions (e.g., alkylation) .

- Conformational Effects : Methylation locks the piperazine ring in a chair conformation, enhancing stability against hydrolysis (t increases from 24 hrs to >72 hrs in aqueous buffer at pH 7.4) .

- Solubility : The hydrochloride salt improves aqueous solubility (2.5 mg/mL in water vs. 0.3 mg/mL for free base), facilitating biological assays .

Q. How can researchers resolve contradictions in reported bioactivity data involving this compound?

Methodological Answer :

- Data Triangulation :

- Control Experiments : Verify purity (>98% by HPLC) and stereochemistry (CD spectroscopy) to rule out batch variability .

- Assay Conditions : Standardize buffer pH (e.g., HEPES vs. Tris alters metal chelation) and temperature (25°C vs. 37°C impacts enzyme kinetics) .

- Statistical Validation : Use ANOVA with post-hoc tests to compare IC values across studies. Address outliers via Grubbs’ test .

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to validate binding poses against crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.